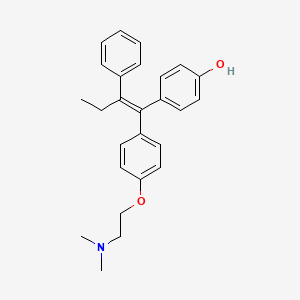

(E)-4-Hydroxytamoxifen

Übersicht

Beschreibung

(E)-Afimoxifen, auch bekannt als 4-Hydroxy-N-Desmethyltamoxifen, ist ein selektiver Östrogenrezeptormodulator (SERM). Es ist ein aktiver Metabolit von Tamoxifen, einem bekannten Medikament zur Behandlung von östrogenrezeptor-positivem Brustkrebs. (E)-Afimoxifen weist eine höhere Affinität für Östrogenrezeptoren auf als Tamoxifen, was es zu einem starken Antiöstrogen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (E)-Afimoxifen beinhaltet typischerweise die Demethylierung von Tamoxifen, gefolgt von einer Hydroxylierung. Eine gängige Methode beinhaltet die Verwendung von Bortribromid (BBr3) zur Demethylierung und anschließender Hydroxylierung unter Verwendung von Wasserstoffperoxid (H2O2) in Gegenwart eines Katalysators .

Industrielle Produktionsverfahren

Die industrielle Produktion von (E)-Afimoxifen beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet eine kontinuierliche Überwachung und Steuerung von Reaktionsparametern wie Temperatur, Druck und pH-Wert, um eine gleichbleibende Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

(E)-Afimoxifen durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Chinonderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können es in seine Stammverbindung Tamoxifen zurückverwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOCH3) können eingesetzt werden.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Tamoxifen.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

Mechanism of Action:

4-OHT acts primarily as an estrogen receptor antagonist, inhibiting the growth of estrogen-dependent tumors. It binds to estrogen receptors (ERs), preventing estrogen from exerting its proliferative effects on breast cancer cells. Notably, it has shown efficacy in both ER-positive and ER-negative contexts, demonstrating its versatility in cancer treatment.

Case Studies:

- A study reported that 4-OHT effectively inhibited the growth of MCF-7 and T47D breast cancer cell lines, with potencies comparable to or greater than tamoxifen itself .

- A randomized phase II trial evaluated transdermal 4-OHT gel against oral tamoxifen in women with ductal carcinoma in situ (DCIS). Results showed a significant reduction in the Ki-67 labeling index, indicating decreased cellular proliferation .

Treatment of Tamoxifen Resistance

Innovative Approaches:

Research has focused on developing boron-based bioisosteres of 4-OHT to overcome intrinsic resistance to tamoxifen due to CYP2D6 polymorphisms. These prodrugs are designed to be converted into 4-OHT within cancer cells, enhancing drug selectivity and bioavailability .

Data Table: Efficacy of Boron-Based Prodrugs

| Prodrug Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Boronic Acid Ester | MCF-7 | 0.5 | Converts to 4-OHT via oxidative cleavage |

| Potassium Trifluoroborate | T47D | 0.3 | Increased solubility and uptake |

| Boronic Acid Prodrug | MCF-7 | 0.4 | Enhanced stability and conversion |

Estrogen Receptor-Independent Effects

Recent studies have highlighted that 4-OHT can induce cytotoxic effects independent of estrogen receptors. For instance, it has been shown to trigger autophagic cell death in malignant peripheral nerve sheath tumors (MPNSTs) by degrading K-Ras, a critical survival factor for these cells .

Case Study Insights:

- In MPNST cells, 4-OHT induced autophagy and K-Ras degradation without relying on caspase activation, suggesting a novel mechanism for its anticancer activity beyond ER modulation .

Transdermal Delivery Systems

The development of transdermal formulations (such as gels) for 4-OHT administration presents a promising alternative to oral delivery. This method aims to enhance local drug concentrations while minimizing systemic exposure.

Clinical Trial Findings:

- The transdermal gel application resulted in comparable tissue concentrations of 4-OHT to those achieved with oral tamoxifen, while also demonstrating favorable safety profiles regarding side effects like hot flashes .

Potential Applications Beyond Breast Cancer

Emerging research indicates that 4-OHT may have utility in treating other malignancies where estrogen is not a driving factor. Its ability to induce cell death through mechanisms such as autophagy opens avenues for clinical trials targeting various cancers.

Future Directions:

Wirkmechanismus

(E)-Afimoxifene exerts its effects by binding to estrogen receptors, thereby blocking the binding of estrogen. This inhibition prevents the activation of estrogen-responsive genes, leading to reduced cell proliferation in estrogen receptor-positive breast cancer cells. The compound primarily targets the estrogen receptor alpha (ERα) and modulates various signaling pathways involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tamoxifen: Die Stammverbindung von (E)-Afimoxifen, die weit verbreitet in der Behandlung von Brustkrebs eingesetzt wird.

Raloxifen: Ein weiterer SERM mit ähnlichen Antiöstrogen-Eigenschaften.

Toremifen: Ein strukturelles Analogon von Tamoxifen mit ähnlichen therapeutischen Anwendungen.

Einzigartigkeit

(E)-Afimoxifen ist einzigartig aufgrund seiner höheren Affinität für Östrogenrezeptoren im Vergleich zu Tamoxifen, was es zu einem potenteren Antiöstrogen macht. Seine Fähigkeit, die Östrogenrezeptoraktivität selektiv zu modulieren, mit weniger Nebenwirkungen, macht es zu einem vielversprechenden Kandidaten für die weitere therapeutische Entwicklung .

Biologische Aktivität

(E)-4-Hydroxytamoxifen (4-OHT) is a potent metabolite of tamoxifen, primarily known for its role in breast cancer treatment. This article explores the biological activity of 4-OHT, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and research findings.

4-OHT exhibits its biological effects primarily through its interaction with estrogen receptors (ERs), particularly ERα. It acts as a selective estrogen receptor modulator (SERM), displaying both antagonist and agonist properties depending on the tissue context.

- Antiestrogenic Effects : 4-OHT binds to ERs in breast tissue, inhibiting estrogen-mediated proliferation of cancer cells. This action is crucial in treating estrogen receptor-positive breast cancers .

- Trans-Repression of NF-κB : Research indicates that 4-OHT can trans-repress nuclear factor-κB (NF-κB) activity in osteoblasts via ERα, contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of 4-OHT are influenced by various factors, including the method of administration. Studies have shown that serum concentrations of 4-OHT can vary significantly among patients due to differences in metabolism and absorption.

- Serum Concentrations : The mean steady-state concentrations of 4-OHT range from 1.55 to 2.25 ng/mL, with significant inter-patient variability observed .

- Kinetics : The glucuronidation process, mediated by UGT1A4 enzymes, plays a vital role in the metabolism of 4-OHT, affecting its bioavailability and efficacy .

Case Study: Transdermal vs. Oral Administration

A randomized phase II trial compared the efficacy of transdermal 4-hydroxytamoxifen gel to oral tamoxifen in women with ductal carcinoma in situ (DCIS). Key findings include:

- Study Design : The trial involved postmenopausal women diagnosed with ER-positive DCIS. Participants were randomized to receive either transdermal gel or oral tamoxifen .

- Primary Endpoint : The primary efficacy endpoint was the reduction in Ki-67 labeling index (LI) between diagnostic biopsy and surgical excision samples.

- Results : The study found a mean reduction in Ki-67 LI of 5.1% in the oral group and 3.4% in the topical group, indicating comparable efficacy between both administration routes .

Research Findings

Recent studies have delved into the cytotoxic activity of 4-OHT analogues against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-OHT | MCF-7 | 0.5 | ER-mediated |

| Novel A | HT-29 | 1.2 | ROS-mediated |

| Novel B | MDA-MB-231 | 0.8 | Target-mediated |

These findings suggest that while traditional mechanisms involving ER binding are significant, alternative pathways such as reactive oxygen species (ROS) generation may also contribute to the antiproliferative effects observed in certain cell lines .

Eigenschaften

IUPAC Name |

4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZVZSFRXZGTL-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169854 | |

| Record name | (E)-4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174592-47-3, 68392-35-8 | |

| Record name | (E)-4-Hydroxytamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174592-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afimoxifene, E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174592473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFIMOXIFENE, E-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKE3PH0IML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.